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Compound of Interest

Compound Name: 1,5-Dihydroxypentan-3-one

Cat. No.: B1368836 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 1,5-Dihydroxypentan-3-one

Introduction
1,5-Dihydroxypentan-3-one, with the chemical formula C₅H₁₀O₃ and a molecular weight of

118.13 g/mol , is a symmetrical β-hydroxy ketone.[1][2][3][4] Its structure features a central

ketone flanked by two ethyl alcohol moieties. This arrangement of functional groups makes it a

versatile building block in organic synthesis and a subject of interest in various chemical

applications, from pharmaceuticals to the food industry.[5] The precise characterization of its

molecular structure is paramount for its application and for quality control, making a thorough

understanding of its spectroscopic data essential.

This guide provides a detailed analysis of the expected spectroscopic signature of 1,5-
Dihydroxypentan-3-one using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data are based

on established principles of spectroscopy and data from analogous structures, providing a

robust reference for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of 1,5-Dihydroxypentan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1,5-Dihydroxypentan-3-one, both ¹H and ¹³C NMR are indispensable for
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structural verification.

¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Dihydroxypentan-3-one in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium

Oxide, D₂O). The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl

protons, causing their signal to disappear.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for better signal dispersion.

Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition

parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. The resulting spectrum should be phase-corrected, baseline-corrected, and

referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Due to the symmetry of the molecule, only three distinct signals are expected in the ¹H NMR

spectrum, excluding the hydroxyl protons which may be broad or exchange with the solvent.

Hydroxyl Protons (-OH): The chemical shift of these protons is highly variable and depends

on concentration, temperature, and solvent. It is expected to appear as a broad singlet. In

D₂O, this signal will disappear due to H-D exchange.

Methylene Protons adjacent to Hydroxyl (C1-H, C5-H): These protons are in an identical

chemical environment. They are adjacent to a hydroxyl group, which is deshielding. They are

also coupled to the methylene protons at C2 and C4. Therefore, this signal is predicted to be

a triplet.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1368836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methylene Protons adjacent to Ketone (C2-H, C4-H): These protons are also in an identical

chemical environment, adjacent to the electron-withdrawing carbonyl group. They are

coupled to the methylene protons at C1 and C5, resulting in a triplet.

Table 1: Predicted ¹H NMR Data for 1,5-Dihydroxypentan-3-one

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.8 Triplet (t) 4H -CH₂-OH

~2.7 Triplet (t) 4H -CH₂-C=O

Variable Broad Singlet 2H -OH

¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies

the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique

carbon atom. A larger number of scans is usually necessary.

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is

phased, baseline-corrected, and referenced.

Predicted ¹³C NMR Spectrum and Interpretation

The symmetry of 1,5-Dihydroxypentan-3-one results in only three expected signals in the

proton-decoupled ¹³C NMR spectrum.
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Carbonyl Carbon (C3): The ketone carbonyl carbon is the most deshielded and will appear at

the lowest field (highest ppm value). Carbonyl carbons of ketones typically absorb in the

range of 190-215 δ.[6]

Methylene Carbons adjacent to Ketone (C2, C4): These carbons are adjacent to the

electron-withdrawing carbonyl group and will be deshielded, appearing downfield.

Methylene Carbons adjacent to Hydroxyl (C1, C5): These carbons are bonded to an

electronegative oxygen atom and will also be deshielded, but typically less so than those

adjacent to the ketone.

Table 2: Predicted ¹³C NMR Data for 1,5-Dihydroxypentan-3-one

Chemical Shift (δ, ppm) Assignment

~210 C=O (C3)

~60 -CH₂-OH (C1, C5)

~45 -CH₂-C=O (C2, C4)

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation: For a liquid sample like 1,5-Dihydroxypentan-3-one, the spectrum can

be obtained neat as a thin film between two salt plates (e.g., NaCl or KBr) or by using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is first recorded. Then, the sample spectrum is acquired. The instrument measures the

absorption of infrared radiation at different wavenumbers.
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Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Predicted IR Spectrum and Interpretation

The IR spectrum of 1,5-Dihydroxypentan-3-one will be dominated by the characteristic

absorptions of its hydroxyl and carbonyl groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600

cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness is a result of

hydrogen bonding.

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds will appear just

below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone is

expected around 1715 cm⁻¹.[6] Conjugation, which is absent here, would lower this

frequency.[7]

C-O Stretch: A C-O stretching vibration from the alcohol functional groups is expected in the

region of 1000-1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 1,5-Dihydroxypentan-3-one

Wavenumber (cm⁻¹) Functional Group Type of Vibration

3200-3600 (broad) O-H (Alcohol) Stretching

2850-2960 C-H (sp³) Stretching

~1715 (strong, sharp) C=O (Ketone) Stretching

1000-1250 C-O (Alcohol) Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.
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Experimental Protocol: MS Data Acquisition

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: A common method for this type of molecule is Electron Ionization (EI). In EI, the

sample is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Predicted Mass Spectrum and Interpretation

Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, is

expected at an m/z value equal to its molecular weight, which is 118. However, for alcohols

and ketones, the molecular ion peak can sometimes be weak or absent.

Fragmentation: The molecule is expected to undergo characteristic fragmentation patterns.

Alpha-cleavage, the breaking of the bond between the carbonyl group and an adjacent

carbon, is a common fragmentation pathway for ketones.[6]

Key Predicted Fragmentation Pathways:
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[HO-CH2-CH2-C(=O)-CH2-CH2-OH]⁺˙
m/z = 118

[C(=O)-CH2-CH2-OH]⁺
m/z = 73

 

[CH2-CH2-OH]•

 

Click to download full resolution via product page

Caption: Alpha-cleavage fragmentation of 1,5-Dihydroxypentan-3-one.

Another likely fragmentation is the loss of a water molecule from the molecular ion, leading to a

peak at m/z 100.

Table 4: Predicted Key Ions in the Mass Spectrum of 1,5-Dihydroxypentan-3-one

m/z Proposed Ion

118 [C₅H₁₀O₃]⁺˙ (Molecular Ion)

100 [M - H₂O]⁺˙

73 [O=C-CH₂-CH₂OH]⁺

45 [CH₂-CH₂OH]⁺
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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